2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzodioxine ring, a sulfonamide group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxine Ring: This can be achieved through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxine intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Final Coupling with the Acetamide Moiety: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or reduce the benzodioxine ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-2-HYDROXY-N-ISOPROPYLACETAMIDE
Uniqueness
2-[N-(4-FLUOROPHENYL)2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to the presence of both the benzodioxine ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c25-19-6-8-20(9-7-19)27(17-24(28)26-13-12-18-4-2-1-3-5-18)33(29,30)21-10-11-22-23(16-21)32-15-14-31-22/h1-11,16H,12-15,17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXTXUQNHFZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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